硫代吗啉 1,1-二氧化物

描述

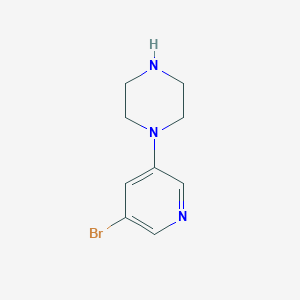

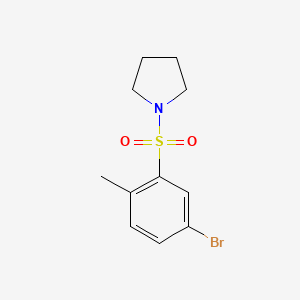

Thiomorpholine 1,1-dioxide, also known by its CAS Number 39093-93-1, is a chemical compound with the molecular formula C4H9NO2S . It is a useful building block used in the synthetic preparation of antibacterial biaryloxazolidinone analogues, and isothiazolo-pyridine derivatives for use as cyclin G-associated kinase inhibitors and antiviral agents .

Synthesis Analysis

Thiomorpholine 1,1-dioxides can be prepared through a double Michael addition reaction of aromatic amines to divinyl sulfone, catalyzed by boric acid/glycerol in water . Another synthesis method involves the telescoped photochemical thiol–ene reaction of cysteamine hydrochloride and vinyl chloride .

Molecular Structure Analysis

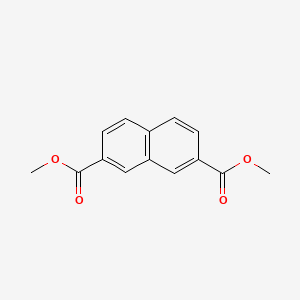

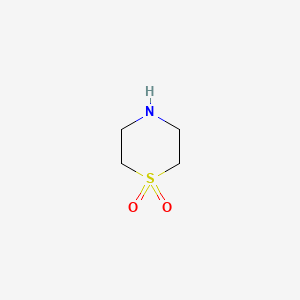

The molecular weight of Thiomorpholine 1,1-dioxide is 135.19 g/mol . Its InChI code is 1S/C4H9NO2S/c6-8(7)3-1-5-2-4-8/h5H,1-4H2 and the InChI key is NDOVLWQBFFJETK-UHFFFAOYSA-N . The Canonical SMILES representation is C1CS(=O)(=O)CCN1 .

Chemical Reactions Analysis

Thiomorpholine 1,1-dioxide has been used in the synthesis of a new series of (4-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)(1,1-dioxidothiomorpholino)methanone derivatives . These derivatives were well analyzed by 1H NMR, 13C NMR, FTIR, mass spectral and elemental data .

Physical And Chemical Properties Analysis

Thiomorpholine 1,1-dioxide is a white to almost white crystalline powder . It has a melting point of 68 - 71 °C and a boiling point of 155 °C/1 mmHg .

科学研究应用

Chemical Synthesis

Thiomorpholine 1,1-dioxide is used in chemical synthesis, particularly in the oxidation of thioethers to generate α-thio alkyl radicals .

Pharmaceutical Research

It serves as a building block in pharmaceutical research for creating compounds with various physiological activities .

Bioprocessing

This compound is used in bioprocessing applications, although specific details are not provided in the search results .

Continuous Manufacturing

It has been studied for use in high-throughput continuous manufacturing processes .

Antimicrobial Studies

Research has been conducted on thiomorpholine derivatives for antimicrobial applications .

安全和危害

Thiomorpholine 1,1-dioxide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of water .

属性

IUPAC Name |

1,4-thiazinane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c6-8(7)3-1-5-2-4-8/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDOVLWQBFFJETK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424427 | |

| Record name | Thiomorpholine 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiomorpholine 1,1-dioxide | |

CAS RN |

39093-93-1 | |

| Record name | Thiomorpholine 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiomorpholine 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes to Thiomorpholine 1,1-dioxide?

A1: Several synthetic approaches have been explored, including:

- Double Michael Addition: This method utilizes the reaction of aromatic amines with divinyl sulfone in the presence of a catalyst like boric acid/glycerol in water [, ].

- One-Pot Reduction-Triggered Cyclization: This strategy involves the reaction of nitroarenes with divinyl sulfones under reducing conditions using indium/acetic acid or ammonium chloride/methanol [, ].

Q2: What is the molecular formula and weight of Thiomorpholine 1,1-dioxide?

A2: While the provided research papers focus on derivatives rather than the parent compound itself, we can deduce its properties. Thiomorpholine 1,1-dioxide has a molecular formula of C4H9NO2S and a molecular weight of 135.18 g/mol.

Q3: Is there spectroscopic data available for Thiomorpholine 1,1-dioxide and its derivatives?

A3: Yes, various spectroscopic techniques have been employed to characterize these compounds, including:

- NMR Spectroscopy: 1H NMR and 13C NMR are routinely used for structural confirmation of newly synthesized Thiomorpholine 1,1-dioxide derivatives [, , ].

- Mass Spectrometry: This technique is valuable for determining molecular weight and identifying fragments, further aiding in structural elucidation [, , ].

Q4: What are some applications of Thiomorpholine 1,1-dioxide derivatives in medicinal chemistry?

A4: Research highlights their potential as:

- Anticancer Agents: Novel Thiomorpholine 1,1-dioxide derived 1,2,3-triazole hybrids have shown promising in vitro anticancer activity against various cancer cell lines, warranting further investigation [].

- HIV Maturation Inhibitors: 4-(2-Hydroxyethyl)thiomorpholine 1,1-dioxide serves as a key intermediate in the synthesis of BMS-955176, an HIV maturation inhibitor [].

- Antimicrobial Agents: Several derivatives exhibit potent antibacterial and antifungal activities, exceeding the efficacy of some standard drugs [].

- Antiprotozoal Agents: Certain thiazole derivatives incorporating Thiomorpholine 1,1-dioxide demonstrate promising activity against Trypanosoma cruzi, the parasite responsible for Chagas disease [].

Q5: How does the structure of Thiomorpholine 1,1-dioxide influence its reactivity?

A5: The presence of the sulfone group (SO2) significantly impacts its reactivity by:

Q6: Are there any examples of cross-metathesis reactions involving Thiomorpholine 1,1-dioxide derivatives?

A6: Yes, cross-metathesis reactions using divinyl sulfone as a starting material have proven effective in synthesizing novel (E)-alkenylvinyl sulfones and (E,E)-dialkenyl sulfones, which can be further derivatized into substituted Thiomorpholine 1,1-dioxide compounds [].

Q7: Have computational methods been applied to study Thiomorpholine 1,1-dioxide and its derivatives?

A7: Yes, computational studies play a crucial role in understanding these compounds:

- Reaction Mechanism Elucidation: Computational tools help decipher complex reaction pathways, like the oligomer formation during the synthesis of 4-(2-Hydroxyethyl)thiomorpholine 1,1-dioxide [].

- QSAR Modeling: Quantitative structure-activity relationship studies can establish correlations between the structure of derivatives and their biological activities, guiding the design of more potent compounds [].

Q8: What is known about the material compatibility and stability of Thiomorpholine 1,1-dioxide?

A8: While specific data on the parent compound's stability is limited in the provided research, the successful synthesis and isolation of various derivatives suggest reasonable stability under standard laboratory conditions. Furthermore, the use of Thiomorpholine 1,1-dioxide derivatives in different reaction conditions like acidic, basic, and oxidizing environments [, , ] points towards its compatibility with various chemical functionalities.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[2-(Boc-amino)ethyl]amino]acetic acid](/img/structure/B1336258.png)

![(2S)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide](/img/structure/B1336266.png)

![2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole](/img/structure/B1336267.png)